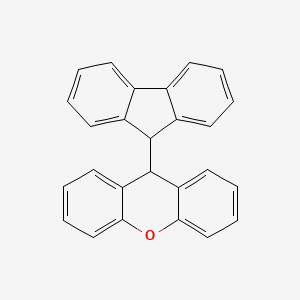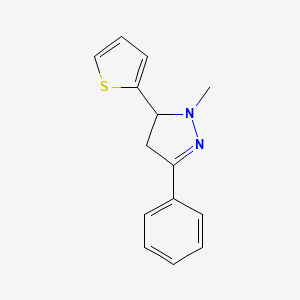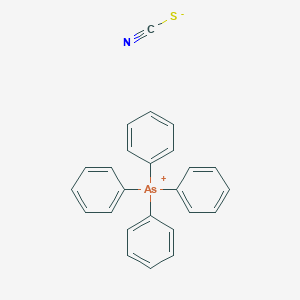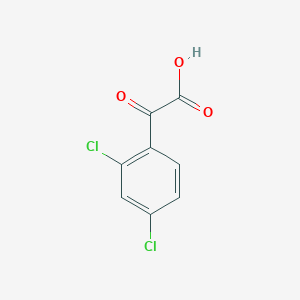
9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9'-bicarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9’-bicarbazole: is a complex organic compound that has garnered significant attention in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple carbazole units, which are known for their excellent photochemical and thermal stability, as well as their ability to transport holes efficiently. These properties make it a valuable material in various fields, including organic electronics and optoelectronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9’-bicarbazole typically involves the use of Suzuki coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitated by a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for 9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9’-bicarbazole are not widely documented, the general approach would likely involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques, such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents such as nitro groups or halogens can be introduced into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nitric acid, halogens (bromine, chlorine), often in the presence of a catalyst or under specific temperature conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Nitro-substituted or halogen-substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9’-bicarbazole is used as a building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Biology and Medicine: While specific biological and medicinal applications are less documented, compounds containing carbazole units have shown potential in medicinal chemistry due to their biological activity. They are being explored for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is primarily used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its excellent hole-transporting properties enhance the efficiency and stability of these devices .
Wirkmechanismus
The mechanism of action of 9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9’-bicarbazole in optoelectronic applications involves its ability to transport holes efficiently. The compound’s molecular structure allows for the delocalization of π-electrons across the carbazole units, facilitating the movement of positive charges (holes) through the material. This property is crucial for the performance of OLEDs, where efficient hole transport is necessary for high device efficiency and stability .
Vergleich Mit ähnlichen Verbindungen
4,4’-Bis(9H-carbazol-9-yl)biphenyl: This compound also contains carbazole units and is used in similar applications, such as OLEDs.
4-(9H-Carbazol-9-yl)phenylboronic Acid: Another compound with carbazole units, used as a reagent in organic synthesis and in the preparation of more complex molecules.
Uniqueness: 9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9’-bicarbazole is unique due to its specific arrangement of carbazole units, which provides it with distinct electronic properties. This arrangement enhances its ability to transport holes and makes it particularly suitable for use in high-performance optoelectronic devices .
Eigenschaften
Molekularformel |
C42H27N3 |
|---|---|
Molekulargewicht |
573.7 g/mol |
IUPAC-Name |
3-carbazol-9-yl-9-(4-carbazol-9-ylphenyl)carbazole |
InChI |
InChI=1S/C42H27N3/c1-6-16-37-31(11-1)32-12-2-7-17-38(32)43(37)28-21-23-29(24-22-28)44-41-20-10-5-15-35(41)36-27-30(25-26-42(36)44)45-39-18-8-3-13-33(39)34-14-4-9-19-40(34)45/h1-27H |
InChI-Schlüssel |
UNYATSHCUUGJIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N5C6=C(C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=CC=C15 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.2.0]octa-1,5-diene-3,4-dione](/img/structure/B14139250.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B14139267.png)



![N-(2,5-dichlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B14139289.png)
![3-(3-(4-methoxyphenyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14139291.png)
![10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14139301.png)
![3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine](/img/structure/B14139310.png)

![5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14139330.png)
![Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate](/img/structure/B14139332.png)

